molecular formula C28H30N4O5S2 B2462205 N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 690216-66-1

N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B2462205
CAS No.: 690216-66-1
M. Wt: 566.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a useful research compound. Its molecular formula is C28H30N4O5S2 and its molecular weight is 566.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Functionalized Quinazoline Derivatives

    The synthesis of various functionalized quinazoline derivatives, including those with a thiazolo[3,4-a]quinazoline structure, has been explored. These compounds are synthesized through reactions involving halogens, chalcogen tetrahalides, and other reagents. Such processes often result in regioselective formation of complex structures (Kut, Onysko, & Lendel, 2020).

  • Development of Novel Heterocyclic Systems

    Efforts have been made to develop new heterocyclic systems containing a thiazolo[3,4-a]quinazoline fragment. These endeavors involve reactions with various reagents, such as benzylmagnesium chloride, and subsequent transformations (Grigoryan, 2018).

Biological Activity and Applications

  • Cytotoxic Activity

    Research has shown that carboxamide derivatives of quinazolines exhibit significant cytotoxic activity. They are potent against various cancer cell lines, including murine leukemia and human leukemia cells, with some compounds showing potent inhibitory properties at very low concentrations (Deady et al., 2003).

  • Antimicrobial Activity

    Some quinazoline derivatives demonstrate antimicrobial properties. These compounds have been tested and shown efficacy against various microbial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020), (Parkhomenko et al., 2006).

  • Potential Antitumor Properties

    The synthesis of benzo[h]quinazoline derivatives, which are structurally similar to thiazoloquinazoline, has been linked to potential antitumor applications. Some compounds in this class have shown moderate therapeutic effects in tumor models (Markosyan et al., 2008).

Computational and Structural Studies

  • Computational Analysis: Density Functional Theory (DFT) computational studies have been conducted on quinazoline derivatives. These studies help in understanding the electronic properties and charge transfer mechanisms within these molecules (Mohamed, Abdel-Latif, & Ahmed, 2020).

Properties

IUPAC Name

3-N-cyclohexyl-8-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O5S2/c1-36-21-11-8-16(14-22(21)37-2)12-13-29-25(33)17-9-10-19-20(15-17)32-24(31-26(19)34)23(39-28(32)38)27(35)30-18-6-4-3-5-7-18/h8,11,14,17-20H,3-7,9-10,12-13,15H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFKBKNSFCIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NC5CCCCC5)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.